
Elliptinium
Vue d'ensemble
Description
L'elliptinium est un composé ammonium tétracyclique dérivé de l'ellipticine, un alcaloïde naturel présent dans les plantes de la famille des Apocynacées . Il est connu pour ses propriétés antinéoplasiques et a été utilisé dans le traitement du cancer du sein métastatique sous le nom de Celiptium . L'this compound s'intercale dans l'ADN et inhibe la topoisomérase II, ce qui en fait un agent anticancéreux puissant .
Méthodes De Préparation
L'elliptinium peut être synthétisé par différentes voies. Une méthode courante consiste à déméthyler la 9-méthoxy-ellipticine, qui est extraite d'Ochrosia maculata . Le processus de déméthylation est généralement effectué en portant le composé à reflux avec un agent de déméthylation approprié. Les méthodes de production industrielle impliquent souvent l'extraction à grande échelle de l'ellipticine à partir de sources végétales, suivie d'une modification chimique pour produire de l'this compound .
Analyse Des Réactions Chimiques
L'elliptinium subit plusieurs types de réactions chimiques, notamment :
Oxydation : L'this compound peut être oxydé pour former divers dérivés. Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : La réduction de l'this compound peut conduire à la formation de dérivés réduits. Le borohydrure de sodium est un agent réducteur couramment utilisé.
Substitution : L'this compound peut subir des réactions de substitution, où les groupes fonctionnels sur la molécule sont remplacés par d'autres groupes. Cela est souvent obtenu en utilisant des réactifs comme les halogènes ou les agents alkylants.
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .
4. Applications de la Recherche Scientifique
L'this compound a une large gamme d'applications de recherche scientifique :
Industrie : Le composé est utilisé dans l'industrie pharmaceutique pour le développement de nouveaux médicaments anticancéreux.
5. Mécanisme d'Action
L'this compound exerce ses effets principalement par l'intercalation de l'ADN et l'inhibition de la topoisomérase II . En s'intercalant dans l'ADN, l'this compound perturbe le fonctionnement normal de la molécule d'ADN, ce qui conduit à l'inhibition de la réplication et de la transcription de l'ADN. Cela entraîne finalement la mort cellulaire. L'inhibition de la topoisomérase II améliore encore son activité anticancéreuse en empêchant la relaxation de l'ADN superenroulé, ce qui est nécessaire pour la réplication de l'ADN .
Applications De Recherche Scientifique
Chemical Properties and Mechanism of Action
Elliptinium acetate (chemical formula: CHNO) is classified as an intercalating agent, which means it can insert itself between DNA base pairs. This action stabilizes the cleavable complex of topoisomerase II, leading to DNA breakage and inhibiting DNA replication, RNA synthesis, and protein synthesis . The compound's structural features contribute to its biological activity, making it a subject of extensive pharmacological research.
Breast Cancer Treatment
This compound has been primarily studied for its effects on breast cancer. Several clinical trials have assessed its efficacy:
- Phase II Study in Advanced Breast Cancer : A study involving 35 patients with metastatic breast cancer reported a 15% overall objective response rate. One patient achieved complete remission, while four had partial responses. Common side effects included xerostomia and gastrointestinal disturbances, but significant myelosuppression was not observed .
- Salvage Treatment Studies : Another trial with 83 patients previously treated for metastatic breast cancer showed an 18% objective response rate. The study indicated that this compound could be a viable salvage treatment option due to its manageable toxicity profile .
Other Cancer Types
While most studies focus on breast cancer, this compound's application extends to other malignancies:
- Hepatocellular Carcinoma : A phase II trial involving patients with unresectable hepatocellular carcinoma demonstrated limited efficacy, prompting further investigation into dosing and patient selection .
- Combination Therapies : Researchers are exploring this compound's potential in combination with other chemotherapeutic agents to enhance treatment efficacy across various cancers .
Summary of Clinical Findings
Study Type | Patient Count | Objective Response Rate | Common Side Effects |
---|---|---|---|
Phase II Breast Cancer Study | 35 | 15% | Xerostomia, nausea, diarrhea |
Salvage Treatment Study | 83 | 18% | Moderate xerostomia; no hemolysis |
Hepatocellular Carcinoma Trial | 15 | Limited efficacy | Not specified |
Case Study 1: Efficacy in Metastatic Breast Cancer
In a clinical trial assessing this compound acetate in patients with metastatic breast cancer who had undergone prior chemotherapy, results indicated modest antitumor activity. The treatment was well-tolerated with minimal hematologic toxicity, making it a candidate for further exploration in resistant cases .
Case Study 2: Investigating Hepatocellular Carcinoma
Another study focused on patients with hepatocellular carcinoma revealed that while this compound showed some activity, the overall response was not sufficient to warrant continued use without modifications to treatment protocols or patient selection criteria .
Mécanisme D'action
Elliptinium exerts its effects primarily through DNA intercalation and inhibition of topoisomerase II . By intercalating into DNA, this compound disrupts the normal function of the DNA molecule, leading to the inhibition of DNA replication and transcription. This ultimately results in cell death. The inhibition of topoisomerase II further enhances its anticancer activity by preventing the relaxation of supercoiled DNA, which is necessary for DNA replication .
Comparaison Avec Des Composés Similaires
L'elliptinium est unique parmi les composés similaires en raison de sa structure spécifique et de son mécanisme d'action. Les composés similaires comprennent :
Ellipticine : Le composé parent à partir duquel l'this compound est dérivé.
9-Méthoxy-ellipticine : Un dérivé de l'ellipticine avec une activité anticancéreuse similaire mais des profils d'effets secondaires différents.
9-Hydroxy-ellipticine : Un autre dérivé à activité anticancéreuse puissante, utilisé dans des essais cliniques.
L'unicité de l'this compound réside dans sa capacité spécifique à s'intercaler dans l'ADN et à inhiber la topoisomérase II, ce qui en fait un composé précieux dans la recherche et le traitement du cancer .
Activité Biologique
Elliptinium, also known as 2-methyl-9-hydroxyellipticinium, is a member of the ellipticine family, a class of compounds derived from the natural product ellipticine, which has demonstrated significant anticancer properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, clinical efficacy, and associated case studies.
This compound is characterized by its planar tetracyclic structure, which allows it to intercalate into DNA. This intercalation disrupts DNA replication and transcription, leading to cytotoxic effects in cancer cells. The binding affinity of this compound to DNA has been quantified, showing an affinity constant ranging from to depending on structural modifications .
Mechanisms of Action:
- DNA Intercalation: this compound binds between base pairs in DNA, disrupting normal function.
- Topoisomerase Inhibition: It inhibits topoisomerase II, an enzyme crucial for DNA unwinding during replication .
- Cytotoxicity: Demonstrated high cytotoxicity against various cancer cell lines at concentrations between and .
Clinical Efficacy
This compound has been evaluated in multiple clinical trials, particularly for its use as a salvage treatment in advanced breast cancer. A notable Phase II study assessed its effectiveness in patients who had previously undergone various treatments.
Table 1: Clinical Trial Findings for this compound
Study Type | Patient Population | Dosage | Objective Response Rate | Notable Side Effects |
---|---|---|---|---|
Phase II | 83 patients with metastatic breast cancer | 80 mg/m² daily for 3 days every 21 days | 18% (14/80) | Xerostomia (10%), Fatigue |
Phase I/II | Patients with advanced breast cancer | 80-100 mg/m²/week | 25% remission rate | Nausea, Vomiting |
Preliminary Study | Osteolytic breast cancer metastasis | Not specified | Improvement observed | Hypertension (rarely) |
The results indicate that this compound exhibits modest but definite activity as a salvage treatment for breast cancer. The objective response rates varied based on the type of metastasis, with notable responses in patients with soft tissue metastases .
Case Studies
Case Study 1: Advanced Breast Cancer Treatment
In a cohort of patients treated with this compound acetate (Celiptium), the drug was administered as a salvage therapy. Among evaluable patients, those with visceral metastases had a response rate of 13%, while those with soft tissue metastases showed a higher response rate of 29% . The study highlighted that this regimen was less toxic compared to previous schedules.
Case Study 2: Immune Response Assessment
A preliminary analysis focused on the immune effects of this compound revealed that while some patients developed anti-elliptinium IgM antibodies leading to immune-mediated side effects, no significant hematological toxicity was observed during treatment . This suggests that while this compound is effective in treating certain cancers, monitoring immune responses is crucial.
Research Findings and Future Directions
Recent research has focused on synthesizing novel derivatives of ellipticine to enhance its anticancer activity. Studies have shown that modifications at specific positions on the ellipticine structure can significantly improve efficacy against cancer cells by enhancing DNA binding affinity and reducing toxicity .
Future Research Directions:
- Investigating additional structural modifications to optimize therapeutic efficacy.
- Conducting larger-scale clinical trials to better understand long-term effects and potential resistance mechanisms.
- Exploring combination therapies involving this compound with other anticancer agents to enhance overall treatment efficacy.
Propriétés
IUPAC Name |
2,5,11-trimethyl-6H-pyrido[4,3-b]carbazol-2-ium-9-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c1-10-15-9-20(3)7-6-13(15)11(2)18-17(10)14-8-12(21)4-5-16(14)19-18/h4-9,21H,1-3H3/p+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZQRAQOSAPWELU-UHFFFAOYSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C[N+](=CC2=C(C3=C1NC4=C3C=C(C=C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N2O+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
58337-35-2 (acetate), 58447-24-8 (iodide) | |
Record name | 2-Methyl-9-hydroxyellipticinium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058337341 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20866685 | |
Record name | 9-Hydroxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazol-2-ium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20866685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58337-34-1 | |
Record name | 9-Hydroxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazolium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58337-34-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-9-hydroxyellipticinium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058337341 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ELLIPTINIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1F1959S062 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.